(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of 2,4-dioxo-5-(3,5-dimethoxyphenyl)pyrimidine.
Reduction: Formation of 2,4-dihydroxy-5-(3,5-dimethoxyphenyl)dihydropyrimidine.
Substitution: Formation of substituted derivatives such as 2,4-dihydroxy-5-(3,5-dimethoxy-4-nitrophenyl)pyrimidine.
Scientific Research Applications
(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-5-phenylpyrimidine: Lacks the methoxy groups on the phenyl ring.
2,4-Dihydroxy-5-(3,5-dichlorophenyl)pyrimidine: Contains chlorine atoms instead of methoxy groups.
2,4-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine: Contains methyl groups instead of methoxy groups.
Uniqueness
(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine is unique due to the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and may also affect its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-7(4-9(5-8)18-2)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJNJPQOZTUZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CNC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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